molecular formula C17H26O4S B14321779 2-(5,5-Dimethylcyclohex-3-en-1-yl)ethanol;4-methylbenzenesulfonic acid CAS No. 106672-99-5

2-(5,5-Dimethylcyclohex-3-en-1-yl)ethanol;4-methylbenzenesulfonic acid

Cat. No.: B14321779
CAS No.: 106672-99-5
M. Wt: 326.5 g/mol
InChI Key: JSBSCYFWIHXXRU-UHFFFAOYSA-N
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Description

2-(5,5-Dimethylcyclohex-3-en-1-yl)ethanol;4-methylbenzenesulfonic acid is a compound with the molecular formula C17H26O4S and an average mass of 326.451 Da . This compound is known for its unique structure, which includes a cyclohexene ring and a sulfonic acid group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,5-Dimethylcyclohex-3-en-1-yl)ethanol;4-methylbenzenesulfonic acid typically involves the reaction of 2-(5,5-Dimethylcyclohex-3-en-1-yl)ethanol with 4-methylbenzenesulfonic acid. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like sulfuric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

2-(5,5-Dimethylcyclohex-3-en-1-yl)ethanol;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols .

Scientific Research Applications

2-(5,5-Dimethylcyclohex-3-en-1-yl)ethanol;4-methylbenzenesulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5,5-Dimethylcyclohex-3-en-1-yl)ethanol;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-sec-butyl-2-(2,4-dimethylcyclohex-3-en-1-yl)-5-methyl-1,3-dioxane
  • 3-Cyclohexene-1-ethanol, β,4-dimethyl-

Uniqueness

Compared to similar compounds, 2-(5,5-Dimethylcyclohex-3-en-1-yl)ethanol;4-methylbenzenesulfonic acid stands out due to its unique combination of a cyclohexene ring and a sulfonic acid group. This structure imparts distinct chemical properties, making it valuable in various research and industrial applications .

Properties

CAS No.

106672-99-5

Molecular Formula

C17H26O4S

Molecular Weight

326.5 g/mol

IUPAC Name

2-(5,5-dimethylcyclohex-3-en-1-yl)ethanol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C10H18O.C7H8O3S/c1-10(2)6-3-4-9(8-10)5-7-11;1-6-2-4-7(5-3-6)11(8,9)10/h3,6,9,11H,4-5,7-8H2,1-2H3;2-5H,1H3,(H,8,9,10)

InChI Key

JSBSCYFWIHXXRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1(CC(CC=C1)CCO)C

Origin of Product

United States

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